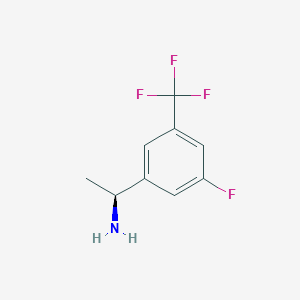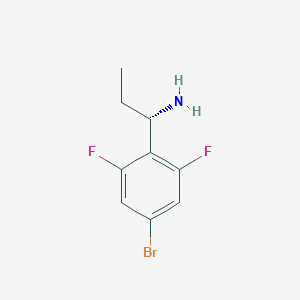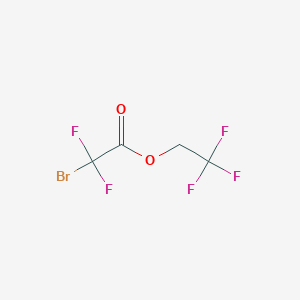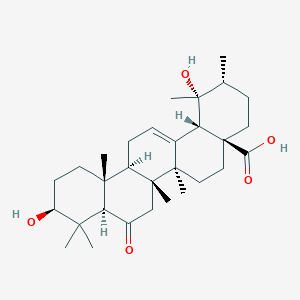
3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers.
Scientific Research Applications
3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the expression of inflammatory mediators such as iNOS and COX-2 through the inactivation of the NF-κB pathway.
Antiviral: The compound inhibits HIV protease and Epstein-Barr virus early antigen activation.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid can be compared with other similar triterpenoids:
Ursolic Acid: Both compounds share a similar ursane skeleton, but this compound has additional hydroxyl groups and a keto group.
2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid: This compound also has hydroxyl groups at positions 2 and 19, but differs in the position of the keto group.
3beta,6beta,19alpha,23-Tetrahydroxyurs-12-en-28-oic acid: This compound has additional hydroxyl groups at positions 6 and 23.
Properties
Molecular Formula |
C30H46O5 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-8-oxo-3,4,5,6,6a,7,8a,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,20-23,32,35H,9-16H2,1-7H3,(H,33,34)/t17-,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
NWHPAHVHIHJVAK-QEOYMXQMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(=O)C5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
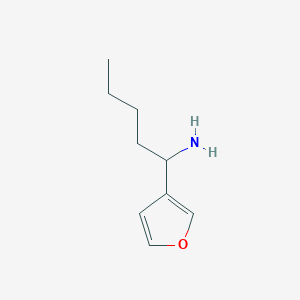
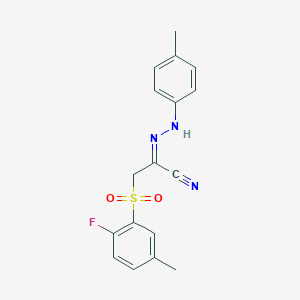
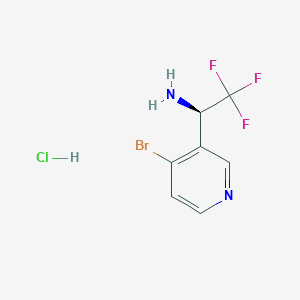
![ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B13057855.png)
![9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13057863.png)
![4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057872.png)

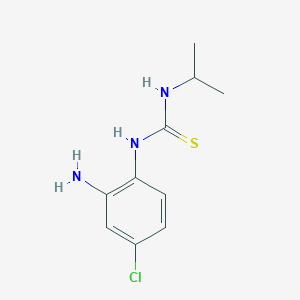
![4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057892.png)
